N-(3-Chlorophenyl)-2-{N'-[(Z)-{3-ethoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}acetamide
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Overview
Description
“N-(3-Chlorophenyl)-2-{N’-[(Z)-{3-ethoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}acetamide” is a complex organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Chlorophenyl)-2-{N’-[(Z)-{3-ethoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}acetamide” typically involves the following steps:
Formation of the hydrazine derivative: This step involves the reaction of 3-chlorophenylhydrazine with an appropriate acylating agent to form the hydrazine derivative.
Condensation reaction: The hydrazine derivative is then reacted with 3-ethoxy-4-[(naphthalen-1-YL)methoxy]benzaldehyde under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-2-{N’-[(Z)-{3-ethoxy-4-[(phenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}acetamide
- N-(3-Chlorophenyl)-2-{N’-[(Z)-{3-ethoxy-4-[(benzyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}acetamide
Uniqueness
The uniqueness of “N-(3-Chlorophenyl)-2-{N’-[(Z)-{3-ethoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}acetamide” lies in its specific structural features, such as the presence of the naphthalen-1-yl group, which may confer unique biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C29H26ClN3O4 |
---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(Z)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]propanediamide |
InChI |
InChI=1S/C29H26ClN3O4/c1-2-36-27-15-20(18-31-33-29(35)17-28(34)32-24-11-6-10-23(30)16-24)13-14-26(27)37-19-22-9-5-8-21-7-3-4-12-25(21)22/h3-16,18H,2,17,19H2,1H3,(H,32,34)(H,33,35)/b31-18- |
InChI Key |
KYGNAGRKJLOFPR-MNBJERMJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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